

# Adamantane-1-carbaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Adamantane-1-carbaldehyde

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**Adamantane-1-carbaldehyde**, a unique tricyclic aldehyde, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its rigid, lipophilic adamantane cage, coupled with a reactive aldehyde functionality, offers a versatile platform for the synthesis of complex molecular architectures with tailored properties. This technical guide provides an in-depth overview of the fundamental properties of **Adamantane-1-carbaldehyde**, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.

## Core Properties of Adamantane-1-carbaldehyde

**Adamantane-1-carbaldehyde** is a white to orange solid at room temperature.<sup>[1]</sup> Its distinctive structure imparts a high degree of lipophilicity, a desirable characteristic for enhancing the pharmacokinetic profiles of drug candidates.<sup>[2]</sup>

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[3]
Molecular Weight	164.24 g/mol	[3]
CAS Number	2094-74-8	[3]
IUPAC Name	adamantane-1-carbaldehyde	[3]
Appearance	White to orange solid	[1]
Melting Point	189-198 °C	[4]
Boiling Point	239 °C	[5]
Flash Point	82 °C	[5]
Density	1.166 g/cm <sup>3</sup>	[5]
Solubility	Readily soluble in nonpolar organic solvents. Practically insoluble in water.	[6]
InChI Key	DZULQZKFBAHSRX-UHFFFAOYSA-N	[3]

## Spectroscopic Data

The spectroscopic signature of **Adamantane-1-carbaldehyde** is well-defined, allowing for its unambiguous identification.

Spectroscopy	Key Features	Reference
$^{13}\text{C}$ NMR	<p>The carbonyl carbon of the aldehyde group exhibits a characteristic signal in the highly deshielded region, typically above 200 ppm. The adamantane cage carbons show distinct signals, with the substitution causing a shift in their values compared to unsubstituted adamantane.</p> <p>The quaternary carbon attached to the aldehyde is significantly shifted, and the other cage carbons (CH and CH<sub>2</sub>) show four distinct signals due to the loss of symmetry.</p>	<a href="#">[7]</a>
$^1\text{H}$ NMR	<p>The aldehyde proton gives a characteristic downfield signal.</p> <p>The protons on the adamantane cage appear as a series of multiplets.</p>	<a href="#">[1]</a>
FTIR	<p>A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is observed.</p>	<a href="#">[8]</a> <a href="#">[9]</a>
Mass Spectrometry	<p>The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the adamantane cage.</p>	<a href="#">[4]</a>

## Synthesis of Adamantane-1-carbaldehyde

Several synthetic routes to **Adamantane-1-carbaldehyde** have been established, with two prominent methods being the Swern oxidation of 1-adamantylmethanol and the  $\text{GaCl}_3$ -mediated carbonylation of adamantane.

## Experimental Protocols

### 1. Swern Oxidation of 1-Adamantylmethanol

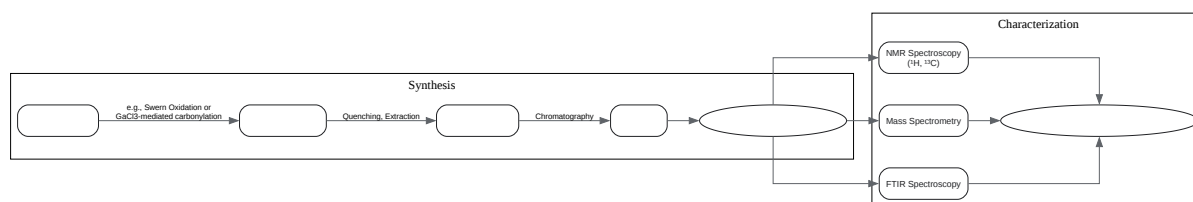
This method is a mild and efficient way to oxidize the primary alcohol to the corresponding aldehyde.<sup>[7]</sup>

- Materials: 1-Adamantylmethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine ( $\text{Et}_3\text{N}$ ), Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Procedure:
  - To a solution of oxalyl chloride (1.5 equivalents) in  $\text{CH}_2\text{Cl}_2$  at  $-78\text{ }^\circ\text{C}$ , add a solution of DMSO (2.7 equivalents) in  $\text{CH}_2\text{Cl}_2$  dropwise over 5 minutes.
  - Stir the mixture for 5 minutes at  $-78\text{ }^\circ\text{C}$ .
  - Add a solution of 1-adamantylmethanol (1.0 equivalent) in  $\text{CH}_2\text{Cl}_2$  dropwise over 5 minutes.
  - Stir the reaction mixture for 30 minutes at  $-78\text{ }^\circ\text{C}$ .
  - Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
  - Allow the reaction mixture to warm to room temperature.
  - Quench the reaction with water and extract the product with  $\text{CH}_2\text{Cl}_2$ .
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography.<sup>[10]</sup>

### 2. $\text{GaCl}_3$ -Mediated Carbonylation of Adamantane

This method provides a direct route to **Adamantane-1-carbaldehyde** from the parent hydrocarbon.<sup>[3]</sup><sup>[11]</sup>

- Materials: Adamantane, Gallium(III) chloride ( $\text{GaCl}_3$ ), 1,2-Dichloroethane, Carbon monoxide ( $\text{CO}$ ).
- Procedure:
  - In a reaction vessel, place adamantane (1.0 equivalent) and  $\text{GaCl}_3$  (1.0 equivalent) in 1,2-dichloroethane.
  - Pressurize the vessel with carbon monoxide (1 atm).
  - Stir the reaction mixture at room temperature.
  - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with an organic solvent.
  - Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.
  - Purify by appropriate methods if necessary.<sup>[3]</sup>



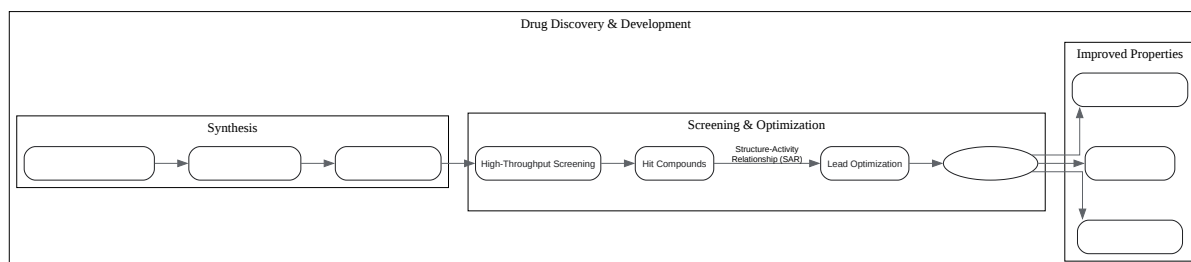
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Logical workflow for the synthesis and characterization of **Adamantane-1-carbaldehyde**.

## Applications in Drug Discovery and Development

The adamantane moiety is often referred to as a "lipophilic bullet" in medicinal chemistry.[12] Its incorporation into drug candidates can significantly enhance their pharmacokinetic properties, such as increasing lipophilicity and metabolic stability, which can lead to improved bioavailability and a longer half-life.[2] **Adamantane-1-carbaldehyde** serves as a key intermediate for the synthesis of a wide range of adamantane-containing pharmacophores.

Derivatives of adamantane have shown a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[13][14] One of the well-established mechanisms of action for some adamantane derivatives is the blockage of N-methyl-D-aspartate (NMDA) receptor channels, which are crucial for excitatory neurotransmission in the central nervous system.[12][15] This activity is the basis for the neuroprotective effects of certain adamantane-based drugs.[15]



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Conceptual diagram illustrating the role of **Adamantane-1-carbaldehyde** in drug discovery.

## Safety and Handling

**Adamantane-1-carbaldehyde** should be handled with care in a well-ventilated area.<sup>[16]</sup> It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.<sup>[15]</sup> Avoid inhalation of dust and contact with skin and eyes.<sup>[15]</sup> Store the compound in a tightly sealed container in a cool, dry place.<sup>[16]</sup>

## Conclusion

**Adamantane-1-carbaldehyde** is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications, particularly in the pharmaceutical sector. Its unique structural and physicochemical properties make it an attractive starting material for the synthesis of novel compounds with enhanced biological activities and improved drug-like characteristics. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important building block.

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